
3-(4-Chlorophenyl)pyrrolidine
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3-(4-Chlorophenyl)pyrrolidine derivatives and related compounds often involves intricate chemical reactions that are carefully designed to introduce the chlorophenyl group into the pyrrolidine ring. One method described involves the addition reaction of 4-chlorobenzenethiol and 2,4-dinitrophenyl-aminomaleimide, resulting in compounds with three rigid rings connected by single bonds, demonstrating the complexity and precision required in synthesizing such molecules (Ratajczak-Sitarz, Kałuski, Ostrowicz, & Bałoniak, 1990).
Molecular Structure Analysis
The molecular and crystal structure of 3-(4-Chlorophenyl)pyrrolidine derivatives reveals fascinating details about their geometric configuration. For instance, studies have shown that certain derivatives form orthorhombic crystals and exhibit a synclinal conformation of the terminal phenyl rings with respect to the central pyrrolidine ring. These structures often include intramolecular hydrogen bonds, contributing to their stability and properties (Ratajczak-Sitarz et al., 1990).
Aplicaciones Científicas De Investigación
Structural Analysis and Conformation : Research has explored the structure of molecules containing the 3-(4-Chlorophenyl)pyrrolidine or similar moieties, examining their conformational properties and interactions. For instance, studies have described the planarity of chlorophenyl rings and the conformation of the pyrrolidine ring in various compounds (Ray et al., 1997), (Sivakumar et al., 1995), (Sundar et al., 2011), (Vimalraj et al., 2010).
Synthesis and Characterization of Complexes : There have been studies on the synthesis of Co(III) complexes with pyrrolidine, investigating their spectroscopic characteristics and crystal structures. This has applications in the field of coordination chemistry (Amirnasr et al., 2001).
Biological and Medicinal Applications : Pyrrolidines, including those related to 3-(4-Chlorophenyl)pyrrolidine, have shown potential in medicine. Their synthesis and applications as thrombin inhibitors and in other biological effects have been researched, indicating their relevance in drug design and pharmaceuticals (Żmigrodzka et al., 2022), (Ayan et al., 2013).
Investigation into Stereochemistry and Binding Properties : Research has focused on the stereochemistry of pyrrolidine derivatives and their binding properties, particularly in the context of L-type calcium channel blockers. This has implications for cardiovascular pharmacology (Carosati et al., 2009).
Inhibition of Monoamine Oxidase : Certain pyrrolidine derivatives act as inhibitors of monoamine oxidase B, which is significant for understanding neurochemistry and potential treatments for neurological disorders (Williams & Lawson, 1998).
Molecular Docking and Antimicrobial Activity : Studies have also been conducted on molecular docking and the antimicrobial activity of pyrrolidine derivatives, indicating their potential in the development of new antibacterial and antifungal agents (Sivakumar et al., 2021).
Safety And Hazards
Direcciones Futuras
The pyrrolidine ring, present in 3-(4-Chlorophenyl)pyrrolidine, is a versatile scaffold in drug discovery . Future research could focus on the design of new pyrrolidine compounds with different biological profiles . The influence of steric factors and the spatial orientation of substituents on biological activity could also be investigated further .
Propiedades
IUPAC Name |
3-(4-chlorophenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-4,9,12H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGZDDQAOZEEDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90923395 | |
| Record name | 3-(4-Chlorophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90923395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)pyrrolidine | |
CAS RN |
120418-62-4 | |
| Record name | 3-(4-Chlorophenyl)pyrrolidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120418624 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-Chlorophenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90923395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



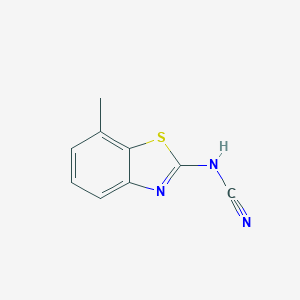
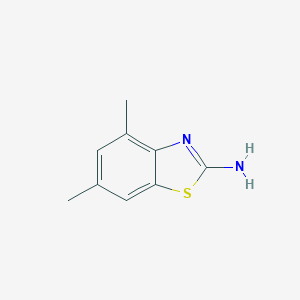
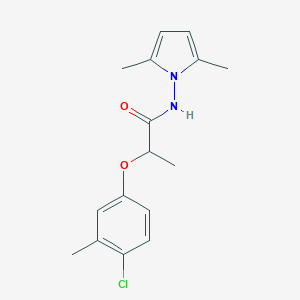
![1H-Imidazo[4,5-f]quinolin-2(3H)-one](/img/structure/B56787.png)
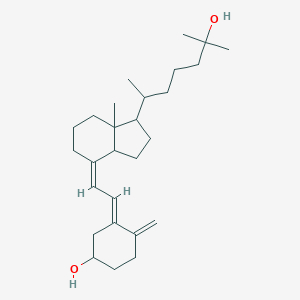
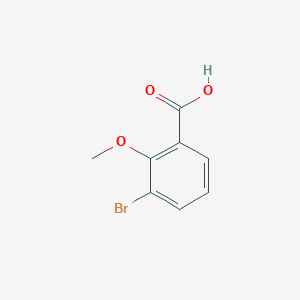
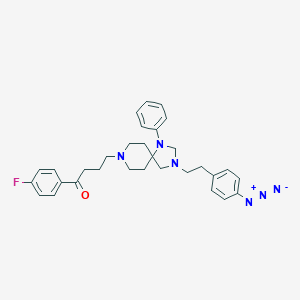
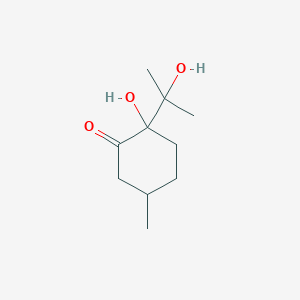
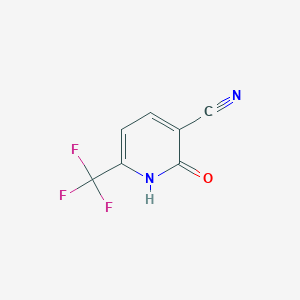
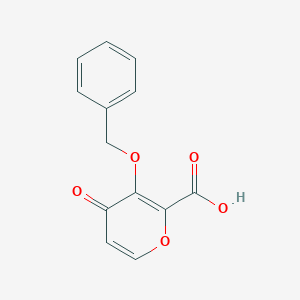
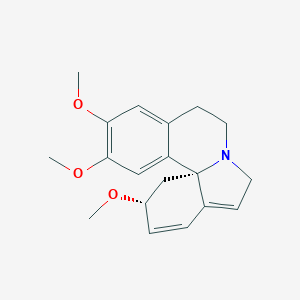
![2-[3-Bromo-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B56811.png)

